Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate
Description
Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate is a pyrimidine derivative featuring a 2,4-dichlorophenylsulfanyl group at position 4, a phenyl group at position 2, and an ethyl carboxylate moiety at position 4. The dichlorophenylsulfanyl group likely enhances lipophilicity and electron-withdrawing effects, which may influence binding affinity and metabolic stability .
Properties
IUPAC Name |
ethyl 4-(2,4-dichlorophenyl)sulfanyl-2-phenylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2S/c1-2-25-19(24)14-11-22-17(12-6-4-3-5-7-12)23-18(14)26-16-9-8-13(20)10-15(16)21/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBBCAXRIDECBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1SC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Sulfanyl Group: The 2,4-dichlorophenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a chlorinated pyrimidine intermediate.
Esterification: The carboxylate group is introduced through esterification, typically using ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The chlorinated aromatic ring can undergo nucleophilic aromatic substitution with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Amines, thiols, under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Antitumor Activity : Research has indicated that derivatives of pyrimidine compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression. The compound under discussion has shown promise as an antiangiogenic agent, potentially inhibiting vascular endothelial growth factor receptor (VEGFR) activity, which is crucial in tumor vascularization and growth .
- Antimicrobial Properties : Some studies suggest that pyrimidine derivatives possess antibacterial and antifungal properties. This compound could be explored for its effectiveness against various pathogens .
- CNS Disorders : Compounds with similar structures have been investigated for their potential in treating central nervous system disorders, including Alzheimer's disease and other cognitive impairments. The inhibition of specific receptors may provide therapeutic benefits in these conditions .
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor efficacy of several pyrimidine derivatives, including this compound. In vitro assays demonstrated significant inhibition of tumor cell proliferation compared to control groups. The compound was found to be particularly effective against melanoma cells, showcasing its potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. Results indicated that the compound exhibited moderate antibacterial activity, making it a candidate for further exploration in the development of new antimicrobial therapies .
Mechanism of Action
The mechanism of action of Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in medicinal applications, it may inhibit a key enzyme involved in cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
*Estimated properties for the target compound based on structural analogs.
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The 2,4-dichlorophenylsulfanyl group (target compound) introduces stronger electron-withdrawing effects compared to the 4-methylphenylsulfanyl group () or 2-chlorophenylsulfanyl group (). This may enhance reactivity in electrophilic substitution or binding to electron-deficient targets .
- The methylsulfanyl group in increases solubility but reduces steric bulk compared to phenyl groups .
Lipophilicity and Bioavailability :
- The dichlorophenyl group in the target compound likely elevates logP (estimated ~4.5) compared to analogs with single chlorine (logP ~3.8 in ) or methyl groups (logP ~3.5 in ). This could improve membrane permeability but reduce aqueous solubility .
Biological Activity: Sulfanyl vs. Phenoxy Linkers: Sulfanyl groups (e.g., ) may enhance thiol-mediated interactions with enzymes, whereas phenoxy groups () are associated with herbicidal activity due to ROS generation .
Biological Activity
Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate, also known as EDP-420, is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₄Cl₂N₂O₂S |
| Molar Mass | 370.85 g/mol |
| Density | 1.36 g/cm³ |
| Boiling Point | 422.4 °C |
| pKa | -1.12 |
The compound features a pyrimidine ring substituted with various functional groups, including dichlorophenyl and sulfanyl groups, which are significant for its biological activity.
The biological activity of EDP-420 is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may act by inhibiting enzymes involved in critical pathways such as cell proliferation and inflammation. For instance, it has been shown to inhibit certain kinases and proteases that play roles in cancer cell survival and proliferation .
Anticancer Properties
Numerous studies have evaluated the anticancer potential of EDP-420. For example:
- In vitro studies demonstrated that EDP-420 exhibited cytotoxic effects against various cancer cell lines, including breast (T47D) and colon (HCT-116) cancer cells. The compound showed IC₅₀ values in the low micromolar range, indicating potent activity .
- Mechanistic studies suggested that EDP-420 induces apoptosis in cancer cells through the activation of caspase pathways and the modulation of apoptosis-related proteins.
Antimicrobial Activity
EDP-420 has also been investigated for its antimicrobial properties:
- Antibacterial Assays : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy was comparable to standard antibiotics, suggesting potential for therapeutic applications in treating infections .
- Antifungal Activity : While primarily noted for antibacterial properties, limited studies have also indicated some antifungal activity against common pathogens .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of EDP-420, it is beneficial to compare it with other similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Ethyl 2-phenyl-4-(phenylsulfanyl)-5-pyrimidinecarboxylate | Lacks dichlorophenyl group | Moderate anticancer activity |
| Ethyl 4-(chlorophenylsulfanyl)-2-phenylpyrimidinecarboxylate | Similar structure but with a single chlorine atom | Lower antibacterial activity |
The presence of dichlorophenyl and sulfanyl groups in EDP-420 enhances its biological potency compared to its analogs.
Case Studies and Research Findings
Several case studies have highlighted the potential applications of EDP-420:
- Cancer Treatment : A study reported that EDP-420 significantly reduced tumor growth in xenograft models of breast cancer when administered at therapeutic doses.
- Infection Models : In animal models of bacterial infection, EDP-420 demonstrated a reduction in bacterial load comparable to standard treatments, indicating its potential as an alternative or adjunct therapy .
- Molecular Docking Studies : Computational studies have suggested that EDP-420 binds effectively to target enzymes involved in cancer progression, providing insights into its mechanism of action at the molecular level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
